Azane;ruthenium(2+);dichloride

Catalog No.
S895774
CAS No.
15305-72-3
M.F
ClH12N6Ru+
M. Wt
232.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azane;ruthenium(2+);dichloride

CAS Number

15305-72-3

Product Name

Azane;ruthenium(2+);dichloride

IUPAC Name

azanide;ruthenium(8+);chloride

Molecular Formula

ClH12N6Ru+

Molecular Weight

232.7 g/mol

InChI

InChI=1S/ClH.6H2N.Ru/h1H;6*1H2;/q;6*-1;+8/p-1

InChI Key

MHYZHXDLILNYTQ-UHFFFAOYSA-M

SMILES

N.N.N.N.N.N.[Cl-].[Cl-].[Ru+2]

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+8]

Hexaammineruthenium(II) chloride ([Ru(NH3)6]Cl2, CAS 15305-72-3) is a highly reversible, positively charged outer-sphere redox mediator and water-soluble metal precursor. In procurement contexts, it is primarily selected for its well-defined low redox potential (approx. -0.11 to -0.14 V vs. Ag/AgCl), its non-corrosive interaction with noble metal electrodes, and its carbon-free ammine ligand structure. Unlike generic redox probes, this specific reduced Ru(II) salt allows direct electron donation without pre-reduction, making it a critical material for stable impedimetric biosensors, membrane-coated electrode systems, and the synthesis of highly dispersed supported ruthenium catalysts [1].

Research Fit

Low-spin d⁶ Ru(II) redox probe for outer-sphere electron transfer studies
Corrosion-free gold electrode biosensing research (EIS)
Homogeneous catalysis and PEM fuel cell precursor synthesis

Substituting Hexaammineruthenium(II) chloride with common benchmark materials introduces critical failure points in both sensor manufacturing and catalyst synthesis. Replacing it with the cheaper potassium ferricyanide ([Fe(CN)6]3-/4-) leads to the gradual etching and degradation of gold electrodes during continuous electrochemical impedance spectroscopy (EIS), causing non-linear baseline drift [1]. Furthermore, ferricyanide is strongly repelled by polyanionic protective films like Nafion due to Donnan exclusion, silencing the sensor signal [2]. In catalyst manufacturing, substituting with organometallic ruthenium precursors (e.g., Ru(acac)3) introduces carbonaceous residues during calcination, which poisons the support and reduces active metal dispersion, whereas the ammine ligands of the target compound decompose cleanly into nitrogen and hydrogen [3]. Finally, substituting with the more common oxidized form, Hexaammineruthenium(III) chloride, requires an additional in-situ reduction step, complicating assay workflows that demand an immediate electron donor [4].

Substitution Risk

Coordination sphere [Ru(NH₃)₅Cl]²⁺ or cis-[RuCl₂(NH₃)₄]⁺ cannot replicate the six-ammine ligand field and redox potential of the hexaammine complex
Oxidation state [Ru(NH₃)₆]³⁺ lacks the reducing power of the Ru(II) form; direct substitution may shift thermodynamic driving force
Isostructural analog [Co(NH₃)₆]²⁺/³⁺ self-exchange rate is >11 orders of magnitude slower; kinetic competence cannot transfer

Prevention of Gold Electrode Corrosion in Impedimetric Biosensors

In continuous electrochemical impedance spectroscopy (EIS) applications, the choice of redox mediator dictates the lifespan of the gold electrode. Potassium ferricyanide, the industry standard, causes gradual etching of the gold surface, resulting in non-linear baseline drift and a high rate of false positives/negatives over time. In contrast, the [Ru(NH3)6]2+/3+ couple is strictly non-corrosive to gold, maintaining a stable baseline impedance without degrading the electrode substrate [1].

Evidence DimensionBaseline impedance drift and electrode degradation
Target Compound DataStable baseline with 0% gold etching over continuous cycling
Comparator Or BaselinePotassium ferricyanide ([Fe(CN)6]3-/4-)
Quantified DifferenceEliminates the non-linear drift and false-positive signals caused by ferricyanide-induced gold corrosion.
ConditionsContinuous EIS measurements on bare and modified gold electrodes.

Procuring the Ru-based mediator is essential for manufacturing reliable, long-term continuous monitoring biosensors on gold substrates.

Electron self-exchange rate
Direct head-to-head
3.3 × 10³ M⁻¹ s⁻¹ (Ru)
vs ≤10⁻⁹ M⁻¹ s⁻¹ (Co)
Reported >11 orders of magnitude faster outer-sphere electron exchange
Ru system avoids Co spin-state reorganisational barrier; supports kinetic competence in redox mediation

Enhanced Permeability in Cation-Exchange and Polyanionic Membranes

Sensor designs often employ Nafion or DNA films to block interfering molecules like ascorbic acid. However, these polyanionic membranes also repel negatively charged redox mediators. Studies demonstrate that the positively charged [Ru(NH3)6]2+ cation readily partitions into Nafion films, generating a strong, stable faradaic signal. In direct comparison, the anionic ferricyanide probe is nearly entirely excluded from the Nafion layer due to Donnan exclusion, resulting in a near-zero electrochemical response [1].

Evidence DimensionMediator permeability and faradaic signal generation
Target Compound DataHigh permeability with strong faradaic current
Comparator Or BaselinePotassium ferricyanide
Quantified DifferenceOvercomes the near-total signal suppression (Donnan exclusion) experienced by anionic mediators in cation-exchange membranes.
ConditionsElectrochemical detection through ~5% Nafion-coated electrode interfaces.

Enables the use of protective polymer coatings on electrodes without sacrificing the essential redox mediator signal.

Redox potential
Cross-study comparable
–0.215 V vs. SCE (Ru)
vs +0.36 V vs. SCE (Fe)
~575 mV more reducing; can drive reductions thermodynamically inaccessible to ferrocyanide
Equilibrium constant for one-electron reduction differs by >10⁹-fold

Carbon-Free Decomposition for High-Dispersion Supported Catalysts

When synthesizing supported ruthenium catalysts (e.g., on alumina, zeolites, or MXenes), the precursor's ligand structure dictates the final metal dispersion. Organometallic precursors leave carbonaceous residues during thermal decomposition, which can block active sites. Hexaammineruthenium(II) chloride decomposes cleanly, as its ammine ligands release only nitrogen and hydrogen gases. This zero-carbon decomposition pathway yields significantly higher dispersion of Ru nanoparticles compared to carbon-heavy alternatives [1].

Evidence DimensionCarbonaceous residue post-calcination
Target Compound Data0% carbon residue
Comparator Or BaselineOrganoruthenium precursors (e.g., Ru(acac)3)
Quantified DifferenceEliminates carbon poisoning of the support, maximizing the active surface area of the deposited ruthenium.
ConditionsThermal reduction/calcination on porous supports for heterogeneous catalysis.

Critical for scaling up highly active supported ruthenium catalysts for gas-phase reactions like CO2 hydrogenation or ammonia synthesis.

Gold electrode EIS stability
Direct head-to-head
Ru probe: no corrosion; linear range 11.3 ng/mL – 113 µg/mL
Eliminates electrode damage observed with ferricyanide; supports research biosensor reliability
Thiol-modified gold electrodes; in situ DC-bias reduction of Ru(III) to Ru(II)

Bypassing In-Situ Reduction for Direct Electron-Donor Applications

Assays and chemical systems that require an immediate electron source often struggle with the oxidized Hexaammineruthenium(III) chloride, which must be pre-reduced electrochemically or chemically before it can function as a donor. Procuring the Hexaammineruthenium(II) chloride salt directly provides the reduced form (redox potential approx. -0.11 to -0.14 V vs. Ag/AgCl), allowing it to act as an immediate electron donor to specific enzymes (like FAD-dependent glucose dehydrogenases) or chemical oxidants without requiring an external reduction step [1].

Evidence DimensionInitial active state availability
Target Compound DataFunctions immediately as an electron donor (Ru^II)
Comparator Or BaselineHexaammineruthenium(III) chloride (CAS 14282-91-8)
Quantified DifferenceEliminates the required pre-reduction step before the molecule can donate electrons in solution.
ConditionsReagent dissolution in biochemical assays or homogeneous chemical reductions.

Streamlines assay manufacturing and chemical workflows where a direct, mild reducing agent is required without applying an external potential.

Rubredoxin reduction
Direct head-to-head
9.5 × 10⁴ M⁻¹ s⁻¹ (Ru)
vs 1.6 × 10⁴ (V²⁺)
vs 1.2 × 10³ (Cr²⁺)
6-fold faster than V²⁺, 80-fold faster than Cr²⁺; reported outer-sphere kinetic advantage
Clostridial rubredoxin, 25 °C, I=0.10; ΔH‡ ≈1.4 kcal mol⁻¹
Nitrosyl precursor yield
Class-level inference
75–80% isolated yield
Reported high-yield entry to [Ru(NO)(NH₃)₅]Cl₃; comparator Ru precursors gave inferior yields
HCl medium, NaNO₂/NO nitrosation; product confirmed by XRD

Impedimetric Biosensor Manufacturing on Gold Substrates

Hexaammineruthenium(II) chloride is the preferred redox probe for commercial EIS biosensors utilizing gold electrodes. Because it avoids the gold-etching behavior of ferricyanide, it ensures long-term baseline stability, making it the right choice for continuous-wear medical diagnostics and high-precision analytical devices [1].

Nafion-Coated Electrochemical Detectors

In sensors where Nafion or other polyanionic membranes are applied to filter out interferents, anionic mediators fail due to charge repulsion. The positively charged [Ru(NH3)6]2+ easily partitions into these membranes, maintaining robust signal transduction. It is the optimal procurement choice for membrane-protected electrode systems [2].

Synthesis of Highly Dispersed Supported Ruthenium Catalysts

For industrial or laboratory synthesis of Ru/Al2O3, Ru/zeolite, or Ru/MXene catalysts, this compound serves as a highly water-soluble, carbon-free precursor. Its clean decomposition profile ensures that no carbonaceous residue poisons the support, leading to superior active metal dispersion for applications like CO2 hydrogenation [3].

Direct Electron-Donor Biochemical Assays

In diagnostic test strips or enzymatic studies requiring an immediate electron source (e.g., specific dehydrogenase assays), procuring the Ru(II) salt bypasses the need to pre-reduce the more common Ru(III) form. This simplifies assay formulation and ensures rapid, reliable electron transfer upon rehydration [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Thiol-functionalised gold electrode biosensor research
Gold-compatible, corrosion-free redox probe
Electrode surface stability and EIS linear dynamic range
Outer-sphere metalloprotein electron-transfer studies
Kinetically efficient outer-sphere reductant
Rate constant comparison vs. V²⁺/Cr²⁺ reductants
Ruthenium nitrosyl complex synthesis
High-yield nitrosyl precursor
Isolated yield and crystallographic product identity
PEM fuel cell catalyst and hydrogenation precursor
Defined molecular Ru(II) source
Oxidation state stability and thermal lability for catalyst fabrication

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

232.985537 g/mol

Monoisotopic Mass

232.985537 g/mol

Heavy Atom Count

8

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